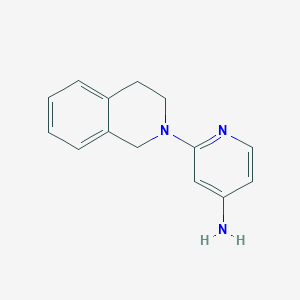2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine
CAS No.: 524718-15-8
Cat. No.: VC7778043
Molecular Formula: C14H15N3
Molecular Weight: 225.295
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 524718-15-8 |
|---|---|
| Molecular Formula | C14H15N3 |
| Molecular Weight | 225.295 |
| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-amine |
| Standard InChI | InChI=1S/C14H15N3/c15-13-5-7-16-14(9-13)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2,(H2,15,16) |
| Standard InChI Key | AZKCYSCBPAJCPT-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C3=NC=CC(=C3)N |
Introduction
Chemical Identity and Molecular Properties
Structural Composition
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridin-4-amine consists of a bicyclic tetrahydroisoquinoline system linked to a pyridine ring substituted with an amine group at the 4-position. The IUPAC name, 2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-amine, reflects its fused heterocyclic architecture . The molecular formula C₁₄H₁₅N₃ corresponds to a degree of unsaturation of 9, indicative of its aromatic and saturated ring systems.
Key Identifiers
Physicochemical Characteristics
The compound’s molecular weight (225.29 g/mol) and logP value (computed as 2.23 via PubChem) suggest moderate lipophilicity, which may influence its pharmacokinetic properties. Hydrogen bond donor and acceptor counts (2 and 3, respectively) further underscore its potential for intermolecular interactions.
Synthetic Routes and Methodologies
Reductive Amination and Palladium-Catalyzed Coupling
A promising synthetic pathway for N-aryl-tetrahydroisoquinolines involves reductive amination followed by palladium-catalyzed ethoxyvinylation . While this method was applied to analogous structures, it provides a framework for synthesizing 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-4-amine:
-
Reductive Amination: Reacting 2-bromobenzylamine with pyridin-4-amine derivatives under hydrogenation conditions.
-
Suzuki Coupling: Introducing the ethoxyvinyl group via 2-ethoxyvinyl pinacolboronate and tetrakis(triphenylphosphine)palladium(0) .
-
Reductive Cyclization: Using triethylsilane and trifluoroacetic acid (TFA) to facilitate intramolecular N-alkylation .
This sequence yields the tetrahydroisoquinoline core while preserving the pyridin-4-amine substituent.
Challenges in Conformational Control
Studies on related tetrahydroisoquinoline derivatives reveal that steric and electronic factors influence conformational equilibria. For example, 2,6-bis-substituted pyridines exhibit three rotameric forms due to restricted rotation around amide bonds . While 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-4-amine lacks amide groups, its pyridine-amine linkage may adopt multiple conformers, complicating synthesis and purification .
Structural and Spectroscopic Analysis
NMR Spectroscopy Insights
1H- and 13C-NMR data for analogous compounds highlight distinct signals for the tetrahydroisoquinoline protons (δ 2.7–3.5 ppm for CH₂ groups) and pyridine aromatic protons (δ 7.0–8.5 ppm) . The amine proton typically appears as a broad singlet near δ 5.0 ppm .
Computational Predictions
HF/6-31G(d,p) calculations on similar structures predict energy minima for rotamers A and B, differing by 1.2 kcal/mol . These findings suggest that 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-4-amine may exist in multiple conformations, though experimental validation is needed.
X-ray Crystallography
While no crystal structure exists for this specific compound, studies on spiroheterocyclic tetrahydroisoquinolines reveal planar aromatic systems and chair-like conformations in piperidine rings . Such data can inform molecular modeling efforts for the title compound.
Spectroscopic and Computational Data
Key Spectral Features
| Technique | Characteristics |
|---|---|
| IR Spectroscopy | N-H stretch (~3400 cm⁻¹), C-N stretches (~1250 cm⁻¹), aromatic C=C (~1600 cm⁻¹) |
| UV-Vis | π→π* transitions (λmax ~260 nm) and n→π* transitions (λmax ~310 nm) |
Thermodynamic Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume